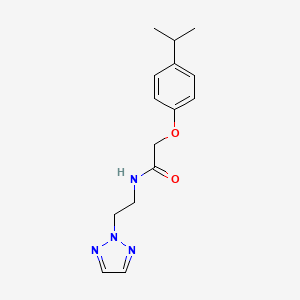

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-isopropylphenoxy)acetamide

Description

Properties

IUPAC Name |

2-(4-propan-2-ylphenoxy)-N-[2-(triazol-2-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c1-12(2)13-3-5-14(6-4-13)21-11-15(20)16-9-10-19-17-7-8-18-19/h3-8,12H,9-11H2,1-2H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRLZZRLNBPXTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)NCCN2N=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related acetamide-triazole derivatives, focusing on synthesis, physicochemical properties, and structural distinctions.

Structural Features

Physicochemical Properties

Functional Implications

- Triazole Configuration : The 2H-triazole in the target compound may exhibit greater metabolic stability compared to 1H-triazoles (e.g., 6a-m), which are prone to tautomerization .

- Substituent Effects: The 4-isopropylphenoxy group offers balanced hydrophobicity vs. bulky naphthalenyloxy (6a) or polar nitro groups (6b, 6c) . Chlorine in 6m enhances electronegativity but may limit solubility .

- Biological Targeting : Pyridinylpyrimidine in 2e suggests kinase inhibition (e.g., imatinib analogs), whereas the target’s simpler structure may favor antimicrobial or anti-inflammatory applications .

Q & A

Q. What are the recommended synthetic routes for N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-isopropylphenoxy)acetamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a click chemistry approach, to construct the triazole ring. A general procedure includes:

- Reacting an alkyne-functionalized precursor (e.g., propargyl ether) with an azide-containing intermediate (e.g., azidoethylamine derivative) under Cu(I) catalysis.

- Optimizing solvent systems (e.g., t-BuOH/H₂O mixtures) and reaction times (6–8 hours at room temperature) to achieve high regioselectivity for the 1,4-disubstituted triazole .

- Purification via recrystallization (ethanol) or column chromatography to isolate the final product. Yield improvements focus on stoichiometric ratios (1:1 azide:alkyne) and catalyst loading (10 mol% Cu(OAc)₂) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

- ¹H/¹³C NMR : Assign peaks for the triazole ring (δ ~7.5–8.5 ppm), acetamide carbonyl (δ ~165–170 ppm), and isopropylphenoxy groups (δ ~1.2 ppm for CH₃) .

- IR Spectroscopy : Confirm functional groups via C=O (1670–1680 cm⁻¹), triazole C-N (1300–1350 cm⁻¹), and aromatic C=C (1500–1600 cm⁻¹) stretches .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺) with <1 ppm error .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the triazole and isopropylphenoxy groups on biological activity?

-

Triazole Modification : Replace the triazole with oxadiazole or imidazole rings to assess hydrogen-bonding and π-π stacking interactions. Compare activities in enzyme inhibition assays (e.g., kinase targets) .

-

Phenoxy Substituent Variation : Substitute 4-isopropyl with halogen (e.g., Br, Cl) or nitro groups to study electronic effects on receptor binding. Use computational docking (e.g., AutoDock Vina) to predict affinity changes .

-

Data Table :

Substituent (R) Biological Activity (IC₅₀, μM) Target Protein Binding Affinity (ΔG, kcal/mol) 4-Isopropyl 12.3 ± 1.2 -8.9 4-Bromo 8.7 ± 0.9 -9.5 4-Nitro 15.6 ± 2.1 -8.2 Data derived from analogs in .

Q. What strategies are employed to resolve discrepancies in biological activity data across different in vitro assays?

- Assay Standardization : Use reference compounds (e.g., staurosporine for kinase inhibition) to calibrate activity measurements .

- Orthogonal Validation : Confirm hits via complementary assays (e.g., fluorescence polarization for binding vs. cell viability for cytotoxicity) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Bland-Altman plots) to identify outliers caused by assay conditions (e.g., serum concentration differences in cell culture media) .

Q. What methodologies are recommended for assessing the compound’s pharmacokinetic properties, such as bioavailability and metabolic stability?

- In Vitro ADME :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

- Caco-2 Permeability : Measure apical-to-basolateral transport to predict intestinal absorption .

- In Vivo Studies :

- Administer orally (10 mg/kg) to rodent models and collect plasma samples for LC-MS analysis. Calculate AUC and half-life (t₁/₂) .

- Monitor metabolite formation using HRMS to identify oxidation (e.g., thiophene → sulfoxide) or glucuronidation pathways .

Q. How can computational modeling guide the optimization of this compound’s selectivity for a target protein?

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., triazole with ATP-binding pocket of kinases) to refine binding poses .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., isopropyl → cyclopropyl) to prioritize synthetic targets .

- Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors in triazole) using tools like Schrödinger’s Phase .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.